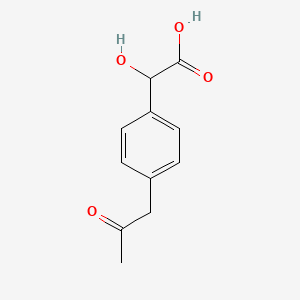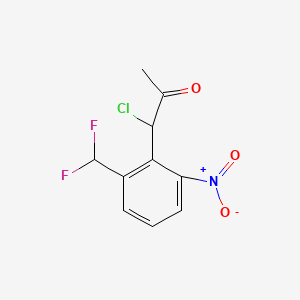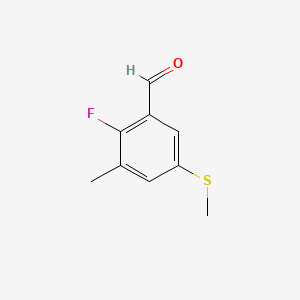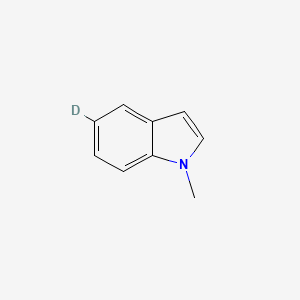
1,4-Dimethoxy-2-ethoxy-3-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethoxy-2-ethoxy-3-iodobenzene is an organic compound with the molecular formula C10H13IO3 It is a derivative of benzene, where the benzene ring is substituted with methoxy, ethoxy, and iodine groups
Preparation Methods
The synthesis of 1,4-Dimethoxy-2-ethoxy-3-iodobenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of a benzene derivative. The process involves the following steps:
Starting Material: The synthesis begins with a benzene derivative that has methoxy and ethoxy groups already attached.
Iodination: The iodination is carried out using iodine and a suitable oxidizing agent, such as nitric acid, to introduce the iodine atom into the benzene ring.
Reaction Conditions: The reaction is typically conducted under acidic conditions and at a controlled temperature to ensure the selective introduction of the iodine atom at the desired position on the benzene ring.
Chemical Reactions Analysis
1,4-Dimethoxy-2-ethoxy-3-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The
Properties
Molecular Formula |
C10H13IO3 |
|---|---|
Molecular Weight |
308.11 g/mol |
IUPAC Name |
2-ethoxy-3-iodo-1,4-dimethoxybenzene |
InChI |
InChI=1S/C10H13IO3/c1-4-14-10-8(13-3)6-5-7(12-2)9(10)11/h5-6H,4H2,1-3H3 |
InChI Key |
QLKZNPAYVGIQHP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1I)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(4R,6S)-4-(2-Fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B14036638.png)








![Ethyl 3-(4-(4-chlorophenoxy)phenyl)-1-oxa-2-azaspiro[4.5]dec-2-ene-4-carboxylate](/img/structure/B14036712.png)

